N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide
Description
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide is a benzamide derivative featuring a benzothiazole ring substituted with a butyl group at the 6-position and a 4-methylbenzamide moiety at the 2-position. Its structural uniqueness lies in the combination of a lipophilic butyl chain and a planar benzothiazole system, which may enhance membrane permeability and target binding compared to simpler benzamide analogs .
Properties
Molecular Formula |
C19H20N2OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C19H20N2OS/c1-3-4-5-14-8-11-16-17(12-14)23-19(20-16)21-18(22)15-9-6-13(2)7-10-15/h6-12H,3-5H2,1-2H3,(H,20,21,22) |
InChI Key |
MSRZTOUOVIXNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide typically involves the reaction of 6-butyl-2-aminobenzothiazole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives with different functional groups.
Scientific Research Applications
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzothiazole and benzamide scaffolds are common in medicinal chemistry. Key structural analogs include:
Key Observations :
- Bioactivity: Compound 109 () inhibits HDAC1/3 (IC₅₀ = 0.2 µM and 0.3 µM, respectively) due to its amino-phenyl linker, whereas the target’s rigid benzothiazole may favor alternative targets.
- Synthetic Complexity : The triazole derivative () requires click chemistry, whereas the target compound likely involves direct benzothiazole ring formation.
2.2.1. HDAC Inhibition
Data from HDAC inhibitors with benzamide motifs ():
| Compound | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| Compound 109 | 0.2 | 0.3 | Non-selective |
| Compound 136 | 5.8 | 3.2 | HDAC3-selective |
| Target Compound | Not reported | Not reported | Likely distinct mechanism |
Analysis : The target compound’s benzothiazole core lacks the flexible linker present in Compound 109, suggesting divergent mechanisms. Its butyl group may instead modulate protein interactions unrelated to HDACs.
2.2.2. Antimicrobial Activity
Benzothiazole-benzamide derivatives exhibit antimicrobial properties. For example:
- Pd/Pt complexes of 4-methylbenzamide-thiourea derivatives () showed MIC values of 12.5–50 µg/mL against S. aureus and C. albicans.
- Target Compound: No direct data, but the benzothiazole moiety is associated with antifungal activity in related structures ().
Physicochemical Properties
| Property | Target Compound | 4-Methoxy Analog | Triazole Derivative |
|---|---|---|---|
| Molecular Weight | ~340 g/mol | 314 g/mol | 323 g/mol |
| logP (Predicted) | ~4.2 (highly lipophilic) | ~2.8 | ~2.5 |
| Hydrogen Bond Acceptors | 3 | 4 | 5 |
Implications : The target’s high logP may enhance tissue distribution but reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their varied pharmacological properties. The presence of the benzamide moiety enhances its potential as a therapeutic agent.
Antimicrobial Activity
Mechanism of Action : Benzothiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria.
Research Findings :
- In vitro studies indicate that compounds similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against various bacterial strains .
- A comparative study showed that certain benzothiazole derivatives had MIC values lower than standard antibiotics like ampicillin and ciprofloxacin, indicating superior antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/ml) | Comparison |
|---|---|---|---|
| This compound | S. aureus | 50 | Better than ampicillin (100) |
| Similar Benzothiazole Derivative | E. coli | 25 | Comparable to ciprofloxacin (25) |
Anticancer Activity
Mechanism of Action : The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of specific signaling pathways.
Case Studies :
- In vitro Studies : Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells, by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
- In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, highlighting its potential as an effective anticancer agent .
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities. Its efficacy in treating inflammatory conditions is also being explored.
Research Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
